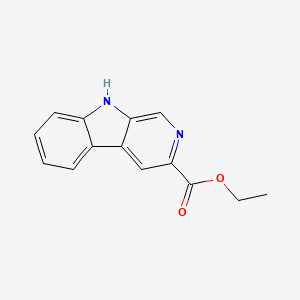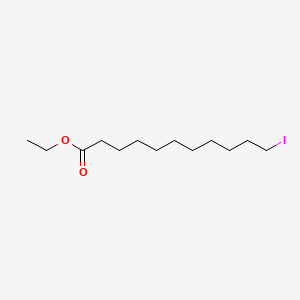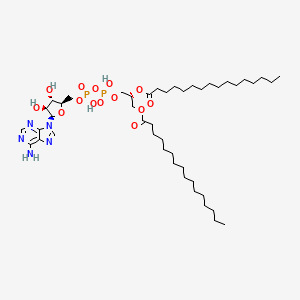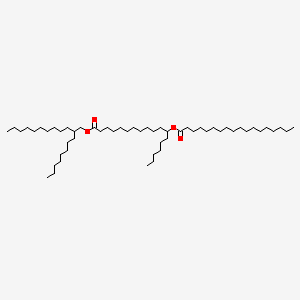
Ethyl beta-carboline-3-carboxylate
描述
作用机制
β-咔啉-3-羧酸乙酯主要通过与苯并二氮杂卓受体的相互作用发挥其作用。 它是一种反向激动剂,这意味着它与受体结合并诱导与典型激动剂(如苯并二氮杂卓类药物)相反的作用 . 这种相互作用导致各种药理作用,包括焦虑症和抗惊厥活性。 所涉及的分子靶点和途径包括调节神经递质释放和激活信号通路,例如 p38 MAPK 通路 .
生化分析
Biochemical Properties
Ethyl beta-carboline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) A receptors. It acts as a partial inverse agonist of benzodiazepine activity at these receptors, which can lead to anxiogenic effects . The compound interacts with various enzymes and proteins, including those involved in neurotransmitter regulation. For instance, it has been shown to influence the secretion of neurotransmitters through receptor modulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cervical cancer cells through the ROS-p38 MAPK signaling pathway . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA A receptors can alter cell function by modulating neurotransmitter release and receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with benzodiazepine receptors. By acting as a partial inverse agonist, it can inhibit the effects of benzodiazepines and induce anxiogenic effects . The compound’s interaction with the GABA A receptor complex can lead to changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under experimental conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been found to inhibit aggressive behavior in mice and antagonize the effects of diazepam . Long-term studies have indicated that the compound can maintain its anxiogenic effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance learning and memory, while at moderate doses, it exhibits anxiogenic properties . High doses of the compound have been associated with convulsive properties and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the body is crucial for its pharmacological effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
合成路线和反应条件
β-咔啉-3-羧酸乙酯可以通过各种合成路线合成。 一种常用的方法是将色胺与乙醛酸缩合,然后用乙醇酯化得到乙酯 . 反应条件通常是在合适的催化剂(如盐酸或硫酸)存在下,将反应物在回流下加热 .
工业生产方法
β-咔啉-3-羧酸乙酯的工业生产通常涉及使用与上述类似方法的大规模合成。该工艺针对更高的产率和纯度进行了优化,并对反应条件和纯化步骤进行了严格控制。 结晶和色谱等技术用于分离和纯化最终产物 .
化学反应分析
反应类型
β-咔啉-3-羧酸乙酯会发生各种化学反应,包括:
氧化: β-咔啉-3-羧酸乙酯可以被氧化成羧酸衍生物。
还原: 还原反应可以将 β-咔啉-3-羧酸乙酯转化为相应的醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要形成的产物
科学研究应用
β-咔啉-3-羧酸乙酯具有广泛的科学研究应用:
相似化合物的比较
类似化合物
FG 7142: 另一种具有焦虑症作用的β-咔啉衍生物.
β-咔啉-3-羧酸甲酯: 结构类似但药理作用不同.
β-咔啉-3-羧酸乙酯的独特性
β-咔啉-3-羧酸乙酯因其对苯并二氮杂卓受体的高亲和力及其作为反向激动剂的能力而独一无二。 这种特性使其成为研究中的宝贵工具,以及开发新的精神药物的潜在先导化合物 .
属性
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRZNUMIKACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225208 | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74214-62-3 | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?
A1: this compound primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the GABAA receptor complex?
A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]
Q3: What are the downstream consequences of this compound binding to the GABAA receptor complex?
A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:
- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]
- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]
- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []
Q4: How does the structure of this compound influence its activity at the GABAA receptor complex?
A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []
Q5: Are there any known structural analogs of this compound with different pharmacological profiles?
A5: Yes, several structural analogs of β-CCE exist, including:
- Mthis compound (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]
- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]
Q6: How is this compound metabolized in vivo?
A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.
Q7: Can the pharmacological effects of this compound be blocked?
A7: Yes, the effects of β-CCE can be antagonized by:
- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]
- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]
Q8: What in vitro models have been used to study the effects of this compound?
A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:
- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]
- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]
Q9: What are some of the behavioral effects of this compound observed in animal models?
A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:
- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]
- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]
- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)







![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B1196413.png)





